2-amino-3-(7-methoxy-1H-indol-3-yl)propanoic acid
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Overview
Description
7-Methoxy-DL-tryptophan is a derivative of tryptophan, an essential amino acid known for its role in protein synthesis and as a precursor to several bioactive compounds. The addition of a methoxy group at the 7th position of the indole ring in tryptophan results in 7-Methoxy-DL-tryptophan, which exhibits unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-DL-tryptophan typically involves the methoxylation of tryptophan. One common method is the use of methoxy reagents under controlled conditions to introduce the methoxy group at the desired position on the indole ring. This can be achieved through electrophilic substitution reactions using reagents like dimethyl sulfate or methanol in the presence of a catalyst.
Industrial Production Methods: Industrial production of 7-Methoxy-DL-tryptophan may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-DL-tryptophan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
7-Methoxy-DL-tryptophan has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on neurotransmitter systems and its potential use in treating neurological disorders.
Industry: It is used in the production of pharmaceuticals and as a building block in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of 7-Methoxy-DL-tryptophan involves its interaction with various molecular targets and pathways. It can act as a precursor to bioactive compounds such as serotonin and melatonin, influencing neurotransmitter systems and modulating physiological processes. The methoxy group may enhance its ability to cross biological membranes and interact with specific receptors or enzymes.
Comparison with Similar Compounds
5-Methoxytryptophan: Another methoxy derivative of tryptophan with anti-inflammatory properties.
7-Dimethylallyltryptophan: A prenylated derivative with distinct biological activities.
Tryptophan: The parent compound, essential for protein synthesis and a precursor to several bioactive molecules.
Uniqueness: 7-Methoxy-DL-tryptophan is unique due to the specific position of the methoxy group, which can influence its chemical reactivity and biological activity. This positional specificity can result in different interactions with enzymes and receptors compared to other methoxy derivatives or tryptophan itself.
Properties
IUPAC Name |
2-amino-3-(7-methoxy-1H-indol-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-17-10-4-2-3-8-7(6-14-11(8)10)5-9(13)12(15)16/h2-4,6,9,14H,5,13H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZROTSTMQSBFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC=C2CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16979-62-7 |
Source
|
Record name | NSC529185 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529185 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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